SPDP-PEG8-NHS ester

Catalog No.
S543662
CAS No.
1252257-56-9
M.F
C31H49N3O13S2
M. Wt
735.86
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SPDP-PEG8-NHS ester

CAS Number

1252257-56-9

Product Name

SPDP-PEG8-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C31H49N3O13S2

Molecular Weight

735.86

InChI

InChI=1S/C31H49N3O13S2/c35-27(7-26-48-49-28-3-1-2-8-33-28)32-9-11-40-13-15-42-17-19-44-21-23-46-25-24-45-22-20-43-18-16-41-14-12-39-10-6-31(38)47-34-29(36)4-5-30(34)37/h1-3,8H,4-7,9-26H2,(H,32,35)

InChI Key

HKFFRXQWQMCBEO-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2

Solubility

Soluble in DMSO

Synonyms

SPDP-PEG8-NHS ester

Description

The exact mass of the compound SPDP-PEG8-NHS ester is 735.2707 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Structure and Properties:

  • SPDP Crosslinker: It contains an N-succinimidyldi-(2-pyridyldithio)propionate (SPDP) moiety. This component acts as a cleavable crosslinker. SPDP reacts with amine (NH2) and thiol (SH) groups on biomolecules to form stable linkages. The disulfide bond within SPDP can be cleaved under reducing conditions, allowing for controlled release of the linked molecules []. Notably, SPDP exhibits membrane permeability, enabling reactions to occur inside cells [].
  • NHS Ester: The molecule also possesses an N-hydroxysuccinimide (NHS) ester group. This NHS ester reacts readily with primary amines to form stable amide bonds [].
  • PEG Spacer: SPDP-PEG8-NHS ester incorporates a polyethylene glycol (PEG) spacer unit with eight repeating ethylene glycol units (PEG8). This hydrophilic PEG chain enhances the water solubility of the entire molecule and the conjugates it helps form [].

Applications:

  • Bioconjugation: A primary application of SPDP-PEG8-NHS ester is in bioconjugation. Researchers employ it to covalently link various biomolecules, including antibodies, proteins, peptides, and drugs, to other molecules like nanoparticles, drugs, or imaging probes []. The cleavable disulfide bond in SPDP allows for the controlled release of the linked molecule under reducing conditions, which can be beneficial for designing stimuli-responsive drug delivery systems [].
  • Protein-Protein Interactions: The ability of SPDP-PEG8-NHS ester to crosslink molecules containing amine or thiol groups makes it valuable for studying protein-protein interactions. By crosslinking proteins involved in a specific interaction pathway, researchers can gain insights into the structure and function of these complexes.

Additional Considerations:

  • Specificity: While SPDP reacts with both amines and thiols, researchers need to consider the location and abundance of these functional groups within their target molecules to ensure specific conjugation [].
  • Cleavage Conditions: The reducing conditions required for cleaving the disulfide bond need to be carefully chosen to ensure the stability of the desired conjugate and minimal disruption of cellular processes [].

SPDP-PEG8-NHS ester is a specialized chemical compound classified as a heterobifunctional crosslinker. It consists of a polyethylene glycol (PEG) segment that is 8 units long, conjugated with a sulfo-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) moiety and an N-hydroxysuccinimide (NHS) ester. The molecular formula for SPDP-PEG8-NHS ester is C31H49N3O13S2, and it has a molecular weight of approximately 683.88 g/mol . This compound is primarily utilized in bioconjugation applications, where it facilitates the attachment of biomolecules such as proteins or peptides to surfaces or other molecules.

SPDP-PEG8-NHS ester acts as a bridge between a biomolecule and another molecule of interest. The NHS ester group covalently binds to a primary amine on the biomolecule (Eq. 1). The SPDP group can then react with another molecule containing either a free amine or thiol group, forming a stable conjugate. The PEG spacer provides several advantages:

  • Increases water solubility of the conjugated molecule
  • Improves stability and circulation time in biological systems
  • Reduces immunogenicity

The cleavable disulfide bond allows for the controlled release of the conjugated molecule under reducing conditions (Eq. 2). This feature can be useful in applications like drug delivery, where the drug is released at a specific target site.

  • Wear gloves, eye protection, and a lab coat when handling SPDP-PEG8-NHS ester.
  • Avoid inhalation and ingestion.
  • SPDP-PEG8-NHS ester may cause skin or eye irritation.
  • Dispose of waste according to institutional guidelines.

The reactivity of SPDP-PEG8-NHS ester is characterized by its ability to form covalent bonds with amine and thiol groups present in biomolecules. The NHS ester group reacts with primary amines to form stable amide bonds, while the SPDP moiety can react with thiol groups to create disulfide bonds. This dual reactivity allows for versatile applications in creating complex biomolecular constructs.

  • NHS Ester Reaction:
    • The NHS ester reacts with primary amines to yield an amide bond:
      R NH2+SPDP PEG8 NHSR NH CO SPDP PEG8+NHS\text{R NH}_2+\text{SPDP PEG8 NHS}\rightarrow \text{R NH CO SPDP PEG8}+\text{NHS}
  • Thiol Reaction:
    • The SPDP moiety reacts with thiols to form disulfide linkages:
      R SH+SPDP PEG8R S S PDP PEG8\text{R SH}+\text{SPDP PEG8}\rightarrow \text{R S S PDP PEG8}

SPDP-PEG8-NHS ester exhibits significant biological activity due to its ability to facilitate the conjugation of therapeutic agents, enhancing their stability and bioavailability. The PEG component increases solubility and reduces immunogenicity, making it suitable for drug delivery systems. Furthermore, the ability to create disulfide linkages allows for controlled release mechanisms in therapeutic applications.

The synthesis of SPDP-PEG8-NHS ester typically involves the following steps:

  • Synthesis of PEG Derivatives:
    • Polyethylene glycol is reacted with appropriate functional groups to introduce NHS and SPDP functionalities.
  • Formation of NHS Ester:
    • The carboxylic acid derivative of PEG is activated using NHS in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC).
  • Introduction of SPDP:
    • The activated PEG is then reacted with SPDP under controlled conditions to yield the final product.

These steps can vary based on specific laboratory protocols or desired modifications.

SPDP-PEG8-NHS ester finds extensive applications in various fields:

  • Bioconjugation: Used for linking proteins, antibodies, or peptides to surfaces or other biomolecules.
  • Drug Delivery: Enhances the solubility and stability of therapeutic agents.
  • Diagnostic Tools: Facilitates the development of assays and sensors by linking detection molecules.
  • Vaccine Development: Used in creating conjugate vaccines by linking antigens to carrier proteins.

Interaction studies involving SPDP-PEG8-NHS ester focus on its ability to form stable conjugates with biomolecules, assessing parameters such as binding affinity and stability under physiological conditions. These studies are crucial for understanding how modifications affect the pharmacokinetics and dynamics of drug candidates.

Several compounds share structural similarities with SPDP-PEG8-NHS ester, each offering unique properties:

Compound NameStructure FeaturesUnique Properties
SPDP-PEG4-NHS EsterShorter PEG chain (4 units)Enhanced reactivity due to shorter linker length
Maleimide-PEG-NHS EsterMaleimide group instead of SPDPReacts specifically with thiols; less versatile
Sulfo-SMCCSulfo-succinimidyl 4-(N-maleimidomethyl) cyclohexaneDual reactivity similar to SPDP but with different linker properties

SPDP-PEG8-NHS ester stands out due to its combination of hydrophilicity from PEG and dual reactivity from both NHS and SPDP groups, making it particularly suitable for complex bioconjugation tasks.

Purity

>95% (or refer to the Certificate of Analysis)

XLogP3

-1.3

Exact Mass

735.2707

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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